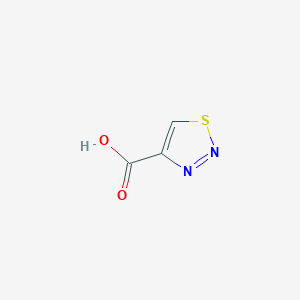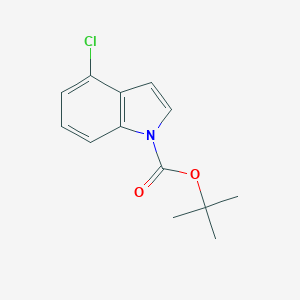
1,2,3-噻二唑-4-羧酸
描述
1,2,3-Thiadiazole-4-carboxylic acid is a heterocyclic compound . It is a solid substance with the empirical formula C3H2N2O2S and a molecular weight of 130.13 .
Molecular Structure Analysis
The molecular structure of 1,2,3-Thiadiazole-4-carboxylic acid can be represented by the SMILES string OC(=O)c1csnn1 . The InChI code for this compound is 1S/C3H2N2O2S/c6-3(7)2-1-8-5-4-2/h1H,(H,6,7) .
Physical And Chemical Properties Analysis
1,2,3-Thiadiazole-4-carboxylic acid is a solid substance . It has a molecular weight of 130.13 .
科学研究应用
Pharmaceutical Intermediates
1,2,3-Thiadiazole-4-carboxylic acid is utilized as an active pharmaceutical intermediate. Its derivatives have been linked to various pharmacological actions, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects .
Antimicrobial Activity
Novel compounds synthesized from 1,2,3-Thiadiazole-4-carboxylic acid have shown significant antimicrobial activity. This includes potential against a range of microbial pathogens .
Anticancer Agents
Derivatives of thiadiazole, including 1,2,3-Thiadiazole-4-carboxylic acid, have displayed anti-cancer properties. They have been observed to inhibit tumor growth and prolong the survival time of animals with systemic leukemia .
Agriculture: Plant Protection
In agriculture, thiadiazole carboxylic acid derivatives induce systemic acquired resistance (SAR) in plants against a broad range of pathogens. They also exhibit antifungal activities which are crucial for plant protection .
Antifungal Applications
The antifungal activities of thiadiazole derivatives are evaluated using techniques like the poison plate technique against various fungal pathogens affecting plants .
安全和危害
未来方向
Future research could focus on exploring the synthetic transformations and medicinal significance of 1,2,3-thiadiazole derivatives . Additionally, new multicomponent solid forms of biologically active 1,2,4-thiadiazole derivatives have been discovered, which could be a potential area of future research .
作用机制
Target of Action
1,2,3-Thiadiazole-4-carboxylic acid, like other thiadiazole derivatives, has been found to exhibit a broad spectrum of biological activities . . Thiadiazole derivatives have been reported to show myriad biomedical activities such as antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant activators .
Mode of Action
It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of substituents on the thiadiazole ring
Biochemical Pathways
Thiadiazole derivatives have been reported to impact a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiadiazole derivatives have been reported to exhibit a range of biological activities, including anticancer properties
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of substituents on the thiadiazole ring , which suggests that the chemical environment could play a role in modulating the action of 1,2,3-thiadiazole-4-carboxylic acid.
属性
IUPAC Name |
thiadiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S/c6-3(7)2-1-8-5-4-2/h1H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZYBDPHAHGHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325896 | |
| Record name | 1,2,3-thiadiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Thiadiazole-4-carboxylic acid | |
CAS RN |
4100-13-4 | |
| Record name | 4100-13-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-thiadiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-thiadiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 1,2,3-Thiadiazole-4-carboxylic acid derivatives?
A1: Research indicates that derivatives of 1,2,3-Thiadiazole-4-carboxylic acid exhibit a range of biological activities, making them promising candidates for various applications. For instance, they have shown potential as insecticides, acaricides, and bactericides in agriculture []. Additionally, some derivatives have demonstrated potential as antineoplastic agents []. These diverse applications highlight the versatility of this compound class.
Q2: How is 1,2,3-Thiadiazole-4-carboxylic acid typically synthesized?
A2: One method involves the oxidation of 5-(2-furyl)-1,2,3-thiadiazole-4-carboxylic acid to yield 1,2,3-Thiadiazole-4-carboxylic acid []. This carboxylic acid can then be further derivatized through reactions with various reagents to generate a diverse library of compounds. For instance, it can be converted to the corresponding acid chloride, amide, ethyl ester, and azide, which serve as valuable intermediates for further synthetic manipulations [].
Q3: Can you provide an example of a specific application of 1,2,3-Thiadiazole-4-carboxylic acid in peptide chemistry?
A3: 1,2,3-Thiadiazole-4-carboxylic acid has shown promise as a photochemical cross-linking reagent for conjugating peptides to carrier proteins []. This is particularly useful for developing immunogenic conjugates and studying antibody-antigen interactions. In a study using angiotensin II as a model, the photoreactive 1,2,3-Thiadiazole-4-carboxylic acid derivative facilitated successful conjugation to bovine serum albumin (BSA) upon irradiation [].
Q4: What makes 1,2,3-Thiadiazole-4-carboxylic acid suitable as a photochemical cross-linking reagent?
A4: The key to its utility lies in its photochemical reactivity. Upon exposure to UV light (245-300 nm), 1,2,3-Thiadiazole-4-carboxylic acid undergoes rapid nitrogen gas expulsion, generating a highly reactive thioketene intermediate []. This thioketene readily reacts with amine groups, forming a stable thioamide linkage. This photo-induced reactivity, coupled with its compatibility with standard peptide synthesis protocols, makes 1,2,3-Thiadiazole-4-carboxylic acid a valuable tool in bioconjugation strategies.
Q5: Are there any studies exploring the combination of 1,2,3-Thiadiazole-4-carboxylic acid derivatives with other bioactive compounds?
A5: Yes, research suggests that combining derivatives of 1,2,3-Thiadiazole-4-carboxylic acid with existing insecticides, acaricides, bactericides, anti-plant virus agents, and plant activating agents may enhance their efficacy in agricultural and horticultural settings []. This synergistic approach could lead to more effective pest and disease control strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188488.png)

![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)
![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)
![N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide](/img/structure/B188497.png)

![3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B188500.png)
![ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B188502.png)



